molecular formula C9H10BrI B1520553 3-Bromo-4-iodoisopropylbenzene CAS No. 1000578-18-6

3-Bromo-4-iodoisopropylbenzene

Cat. No. B1520553
M. Wt: 324.98 g/mol
InChI Key: YPAAYRSBEOPROG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-iodoisopropylbenzene is a chemical compound with the molecular formula C9H10BrI and a molecular weight of 324.99 . It is used in proteomics research .


Molecular Structure Analysis

The InChI code for 3-Bromo-4-iodoisopropylbenzene is 1S/C9H10BrI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3 . This code provides a specific identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

3-Bromo-4-iodoisopropylbenzene is a liquid at room temperature . It should be stored in a dark place, sealed, and at room temperature .

Scientific Research Applications

Chemical Synthesis and Reactions

  • Wittig (1980) explored the synthesis of hydrocarbons, including the formation of diyls, a type of diradical, from appropriate dicarboxylic esters. The study involved transforming these esters into glycols, which were obtained under the influence of phenylmagnesium halide and phenyllithium. This process relates to the synthesis and transformation of compounds similar to 3-Bromo-4-iodoisopropylbenzene (Wittig, 1980).

  • Bovonsombat and Mcnelis (1993) discussed the ring halogenation of polyalkylbenzenes, a category to which 3-Bromo-4-iodoisopropylbenzene belongs. They used N-Halosuccinimide and acidic catalysts for these halogenations, demonstrating the versatile chemical reactions that such compounds can undergo (Bovonsombat & Mcnelis, 1993).

Photodissociation Studies

  • Dzvonik, Yang, and Bersohn (1974) studied the photodissociation of molecular beams of aryl halides, including compounds similar to 3-Bromo-4-iodoisopropylbenzene. Their research provides insights into the behavior of such compounds under photodissociation, which is essential for understanding their stability and reactivity under light exposure (Dzvonik, Yang, & Bersohn, 1974).

Applications in Solar Cells

  • Huang et al. (2014) investigated the use of bromobenzene and iodobenzene as alternative solvents in polymer/fullerene solar cells. This research indicates the potential application of 3-Bromo-4-iodoisopropylbenzene-related compounds in the field of renewable energy, particularly in improving the performance of solar cells (Huang et al., 2014).

Thermochemical Studies

  • Verevkin et al. (2015) conducted thermochemical studies on halogen-substituted methylbenzenes. Understanding the vapor pressures, vaporization, fusion, and sublimation enthalpies of such compounds is crucial for their safe handling and application in various chemical processes (Verevkin et al., 2015).

Safety And Hazards

This compound is associated with several hazards. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

2-bromo-1-iodo-4-propan-2-ylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrI/c1-6(2)7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPAAYRSBEOPROG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=C(C=C1)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101278259
Record name 2-Bromo-1-iodo-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-iodoisopropylbenzene

CAS RN

1000578-18-6
Record name 2-Bromo-1-iodo-4-(1-methylethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000578-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-iodo-4-(1-methylethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101278259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-iodoisopropylbenzene
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-iodoisopropylbenzene
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-iodoisopropylbenzene
Reactant of Route 4
3-Bromo-4-iodoisopropylbenzene
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-iodoisopropylbenzene
Reactant of Route 6
3-Bromo-4-iodoisopropylbenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.